Budesonide Impurity C

Catalog No.
S821457
CAS No.
1040085-99-1
M.F
C25H34O6
M. Wt
430.541
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Budesonide Impurity C

CAS Number

1040085-99-1

Product Name

Budesonide Impurity C

IUPAC Name

(4aR,4bS,5S,6aS,7aR,10aR,11aS,11bS)-5-hydroxy-7a-(hydroxymethyl)-4a,6a-dimethyl-9-propyl-5,6,10a,11,11a,11b,12,13-octahydro-4bH-chryseno[2,3-d][1,3]dioxole-2,7-dione

Molecular Formula

C25H34O6

Molecular Weight

430.541

InChI

InChI=1S/C25H34O6/c1-4-5-20-30-19-11-17-16-7-6-14-10-15(27)8-9-23(14,2)21(16)18(28)12-24(17,3)22(29)25(19,13-26)31-20/h8-10,16-21,26,28H,4-7,11-13H2,1-3H3/t16-,17-,18-,19+,20?,21+,23-,24-,25+/m0/s1

InChI Key

DRLZLIQUOCVRLM-PINIVEOHSA-N

SMILES

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C(=O)C2(O1)CO)C)O)C

Synonyms

(4aR,4bS,5S,6aS,7aR,10aR,11aS,11bS)-4b,6,6a,7a,10a,11,11a,11b,12,13-Decahydro-5-hydroxy-7a-(hydroxymethyl)-4a,6a-dimethyl-9-propylchryseno[2,3-d][1,3]dioxole-2,7(4aH,5H)-dione; Budesonide EP Impurity C;

Here's what we do know:

  • Identification and Characterization

    Research efforts have been directed towards identifying and characterizing Budesonide Impurity C. Some studies have focused on developing analytical methods to detect and quantify this impurity in Budesonide drug products. These methods are crucial for ensuring the quality and purity of the medication [].

  • Potential Toxicological Studies

Budesonide Impurity C is a significant impurity associated with Budesonide, a synthetic glucocorticoid widely used for its anti-inflammatory properties in the treatment of asthma and chronic obstructive pulmonary disease. The chemical formula for Budesonide Impurity C is C25H34O6, and it is classified under the category of glucocorticoid receptor agonists. This compound is formed during the synthesis of Budesonide and can be detected in pharmaceutical formulations, making its characterization essential for quality control in drug manufacturing .

Budesonide Impurity C lacks the biological activity of budesonide and does not interact with glucocorticoid receptors [].

The formation of Budesonide Impurity C primarily occurs through oxidative processes. Studies indicate that it can be generated via aerobic oxidation, particularly when Budesonide interacts with aluminum oxide under certain conditions. This reaction pathway highlights the importance of monitoring oxidative stability during the production and storage of Budesonide formulations. Additionally, thermal forced degradation studies have been employed to profile impurities, including Budesonide Impurity C, revealing insights into its chemical behavior under various stress conditions .

The synthesis of Budesonide Impurity C can occur through various methods, primarily involving the oxidation of Budesonide itself. One reported method includes using aluminum oxide as a catalyst to facilitate the aerobic oxidation process. This method emphasizes the need for controlled conditions to minimize impurity formation during the synthesis of Budesonide . Furthermore, research has indicated that impurities can arise from different manufacturing processes, necessitating robust analytical techniques to identify and quantify these compounds in pharmaceutical products .

Budesonide Impurity C primarily serves as a marker for quality control in pharmaceutical formulations containing Budesonide. Its detection and quantification are vital for ensuring compliance with regulatory standards, as impurities can affect drug safety and efficacy. Additionally, understanding its presence can aid in improving manufacturing processes by identifying conditions that lead to impurity formation .

Budesonide Impurity C shares structural similarities with other glucocorticoids and their impurities. Here are some comparable compounds:

Compound NameChemical FormulaDescription
BudesonideC25H34O6A potent anti-inflammatory glucocorticoid used in asthma treatment.
Budesonide Impurity AC25H34O6Another impurity of Budesonide formed during synthesis; structurally related but distinct in properties.
DexamethasoneC22H29F3O5A synthetic glucocorticoid with anti-inflammatory effects; used in various medical conditions.
Fluticasone PropionateC22H27F3O4SA glucocorticoid used primarily for asthma; has a different structure but similar therapeutic use.

Uniqueness: What distinguishes Budesonide Impurity C from these compounds is its specific formation as an impurity during the synthesis of Budesonide. While it shares a similar chemical backbone with these glucocorticoids, its role as an impurity necessitates careful monitoring due to potential impacts on drug quality and patient safety .

IUPAC Nomenclature and Structural Features

Budesonide Impurity C belongs to the D-homoandrosta class of steroids, characterized by a 17α-hydroxymethyl group and a butylidenebis(oxy) bridge between the C16 and C17 positions. Its full IUPAC name reflects these structural attributes:
(4aR,4bS,5S,6aS,7aR,10aR,11aS,11bS)-5-hydroxy-7a-(hydroxymethyl)-4a,6a-dimethyl-9-propyl-4b,6,6a,7a,10a,11,11a,11b,12,13-decahydrochryseno[2,3-d]dioxole-2,7(4aH,5H)-dione.

Key Structural Elements:

  • D-homoandrosta Backbone: A modified steroid nucleus with an additional carbon atom in the D-ring.
  • Butylidenebis(oxy) Bridge: A (1RS)-butylidenebis(oxy) group linking C16 and C17.
  • Hydroxymethyl Substituent: A hydroxymethyl group at C17.
  • Hydroxyl Group: An 11β-hydroxyl group on the steroid core.

Table 1: Key Chemical Data for Budesonide Impurity C

PropertyValueSource
CAS Number1040085-99-1
Molecular FormulaC₂₅H₃₄O₆
Molecular Weight430.43 g/mol
SynonymsD-homobudesonide, Budesonide d-homo analog

Comparative Analysis with Budesonide

Budesonide Impurity C differs from Budesonide in its D-homoandrosta structure and substituent configuration. While Budesonide has a pregna-1,4-diene backbone, Budesonide Impurity C features a D-homoandrosta-1,4-diene core. This structural divergence impacts its chromatographic behavior and biological activity, necessitating precise analytical differentiation.

Historical Context in Pharmaceutical Research

Discovery and Early Characterization

Budesonide Impurity C was first identified during stability studies of Budesonide formulations, where its formation was linked to synthetic or degradation pathways. Early research focused on isolating and characterizing the impurity to establish its role in Budesonide’s impurity profile.

Key Milestones:

  • Synthesis and Isolation: Initial isolation via flash chromatography and HPLC, followed by confirmation using NMR and LC-MS/MS.
  • Structural Elucidation: Spectral data revealed its D-homoandrosta backbone, distinguishing it from Budesonide’s pregnane structure.
  • Regulatory Recognition: Inclusion in pharmacopeial standards (e.g., EP and USP) as a critical impurity requiring monitoring.

Role in Budesonide Synthesis and Degradation

Budesonide Impurity C arises as a process-related impurity during the synthesis of Budesonide. Its formation is influenced by reaction conditions, such as the use of specific catalysts or solvents. Degradation pathways, including photolysis, may also contribute to its presence in final products.

Mechanistic Insights:

  • Synthetic Pathways: Formation during acylation or oxidation steps involving Budesonide intermediates.
  • Degradation Pathways: Photolytic isomerization or hydrolysis under stress conditions (e.g., UV light, high temperature).

Significance in Budesonide Characterization

Analytical Method Development and Validation

Budesonide Impurity C serves as a reference standard for developing stability-indicating analytical methods. Its use ensures the detection and quantification of impurities in Budesonide APIs and formulations, aligning with ICH guidelines.

Applications in Analytical Chemistry:

  • HPLC/UPLC Methods: Separation of Budesonide Impurity C from Budesonide and other impurities using reversed-phase columns (e.g., Luna C18).
  • Mass Spectrometry: LC-MS/MS for structural confirmation via fragmentation patterns.
  • NMR Spectroscopy: ¹H and ¹³C NMR for stereochemical elucidation.

Table 2: Analytical Techniques for Budesonide Impurity C

TechniqueApplicationKey Findings
LC-MS/MSStructural elucidationIdentification of [M+H]⁺ at m/z 430.05
HPLCPurity assessmentRetention time differentiation from Budesonide
NMRStereochemical confirmationAssignment of 11β-hydroxyl and 17-hydroxymethyl groups

Regulatory Compliance and Quality Control

Budesonide Impurity C is subject to strict regulatory thresholds under ICH Q3A(R2) guidelines. Its presence must be reported and quantified if it exceeds 0.15% of the parent drug or 1.0 mg/day in clinical formulations.

Regulatory Requirements:

  • Identification: Mandatory if levels exceed 0.1% in drug substance or 0.05% in drug product.
  • Qualification: Toxicological assessment via preclinical studies if levels exceed thresholds.
  • Documentation: Inclusion in ANDA filings with supporting analytical data.

Regulatory Framework for Pharmaceutical Impurities

ICH Guidelines and Thresholds

The International Conference on Harmonisation (ICH) provides a framework for managing pharmaceutical impurities, including Budesonide Impurity C.

Key ICH Guidelines:

GuidelineScopeRelevance to Budesonide Impurity C
Q3A(R2)Impurities in new drug substancesReporting/identification thresholds
Q3B(R2)Impurities in new drug productsDegradation product qualification
Q3DElemental impuritiesNot applicable (organic impurity)

Thresholds for Budesonide Impurity C:

  • Reporting: ≥ 0.1% in drug substance; ≥ 0.05% in drug product.
  • Identification: ≥ 0.15% in drug substance or 1.0 mg/day in drug product.
  • Qualification: Required if levels exceed thresholds in preclinical studies.

Pharmacopeial Standards and Compliance

Budesonide Impurity C is listed in the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) as a specified impurity. Its inclusion mandates rigorous characterization, including purity (>98%), stereochemical confirmation, and traceability to pharmacopeial standards.

Example: EP Monograph for Budesonide

  • Impurity Limits: ≤ 0.2% for specified impurities (A, D, K, L).
  • System Suitability: Peak-to-valley ratios >2.5 for critical separations.

Challenges in Impurity Management

Despite regulatory clarity, challenges persist in managing Budesonide Impurity C:

  • Structural Complexity: D-homoandrosta backbone complicates synthetic routes and analytical differentiation.
  • Stereochemical Purity: Control of 11β-hydroxyl and 17-hydroxymethyl configurations during synthesis.
  • Regulatory Updates: Adherence to evolving ICH guidelines (e.g., Q3D for elemental impurities).

XLogP3

2.8

Dates

Modify: 2023-08-15

Explore Compound Types